Lithium hydroxybenzenesulphonate
Description
Lithium hydroxybenzenesulphonate (CAS No. 1300-47-6) is an organometallic compound with the molecular formula C₆H₅LiO₄S. Its structure consists of a benzene ring substituted with a hydroxyl (-OH) and a sulphonate (-SO₃⁻) group, with lithium (Li⁺) as the counterion . Synonyms include Benzenesulfonic acid, hydroxy-, lithium salt (1:1) and Lithium phenolsulfonate. The InChIKey (PCDGNXMXHOIMEH-UHFFFAOYSA-M) confirms its unique stereochemical identity .
Properties
CAS No. |
1300-47-6 |
|---|---|
Molecular Formula |
C6H5LiO4S |
Molecular Weight |
180.1 g/mol |
IUPAC Name |
lithium;2-hydroxybenzenesulfonate |
InChI |
InChI=1S/C6H6O4S.Li/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 |
InChI Key |
PCDGNXMXHOIMEH-UHFFFAOYSA-M |
SMILES |
[Li+].C1=CC=C(C(=C1)O)S(=O)(=O)[O-] |
Isomeric SMILES |
[Li+].C1=CC=C(C(=C1)O)S(=O)(=O)[O-] |
Canonical SMILES |
[Li+].C1=CC=C(C(=C1)O)S(=O)(=O)[O-] |
Other CAS No. |
1300-47-6 |
Synonyms |
lithium hydroxybenzenesulphonate |
Origin of Product |
United States |
Comparison with Similar Compounds
Metal Hydroxybenzenesulphonates (Sodium, Potassium Salts)
Structurally analogous compounds include sodium hydroxybenzenesulphonate (CAS No. 825-90-1) and potassium hydroxybenzenesulphonate (CAS No. 1300-48-7). These share the same aromatic sulphonate backbone but differ in their cationic species. Key comparative aspects include:
| Property | Lithium Salt | Sodium Salt | Potassium Salt |
|---|---|---|---|
| Solubility (H₂O) | Moderate (inferred) | High (typical for Na salts) | High (typical for K salts) |
| Thermal Stability | Likely lower vs. Na/K | High | High |
| Applications | Niche industrial uses | Detergents, dyes | Pharmaceuticals |
Lithium’s smaller ionic radius may reduce solubility compared to sodium or potassium salts, which are more commonly used in bulk applications like detergents (e.g., Linear Alkylbenzene Sulphonate (LAS)) .
Lithium Salts of Related Sulphonic Acids
Lithium 2-hydroxyethoxide (CAS No. 1173889-20-7) and lithium 2-(6-fluoropyridin-2-yl)acetate are structurally distinct but share lithium as the cation. Differences include:
- Lithium hydroxybenzenesulphonate : Aromatic, acidic due to -SO₃H group.
- Lithium 2-hydroxyethoxide : Aliphatic, basic (alkoxide), used in organic synthesis .
Reactivity varies significantly: the sulphonate group in this compound enhances stability in aqueous media, whereas alkoxides like lithium 2-hydroxyethoxide are moisture-sensitive .
Linear Alkylbenzene Sulphonate (LAS)
LAS (CAS No. 68584-22-5) is a widely used anionic surfactant.
| Property | This compound | LAS |
|---|---|---|
| Biodegradability | Likely lower (aromatic core) | High (linear alkyl chain) |
| Toxicity | Data lacking | Low (aquatic toxicity: LC50 >1 mg/L) |
| Primary Use | Specialty chemicals | Detergents, cleaning agents |
LAS undergoes rapid biodegradation (90% removal in 28 days via OECD 301 tests) due to its linear alkyl chain . In contrast, the aromatic structure of this compound may hinder degradation, though specific data is absent in the provided evidence .
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